molecular formula C21H15NO3 B5241727 4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid

Cat. No.: B5241727
M. Wt: 329.3 g/mol
InChI Key: RVTFGCHZNUSIKF-ATVHPVEESA-N
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Description

4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid is an organic compound with a complex structure that includes a cyano group, a methoxy-substituted naphthalene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions result in derivatives with different substituents on the naphthalene ring.

Scientific Research Applications

4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid involves its interaction with molecular targets and pathways. The cyano group and methoxy-substituted naphthalene ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted naphthalene derivatives and methoxy-substituted benzoic acids. Examples are:

Uniqueness

4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-20-11-10-16(18-4-2-3-5-19(18)20)12-17(13-22)14-6-8-15(9-7-14)21(23)24/h2-12H,1H3,(H,23,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTFGCHZNUSIKF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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